molecular formula C18H14N4OS B11048548 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

Cat. No.: B11048548
M. Wt: 334.4 g/mol
InChI Key: VTCOACHAHGGJFB-UHFFFAOYSA-N
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Description

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone is a synthetic organic compound designed for research applications. It belongs to the 1,2,4-triazoloquinazoline family, a class of fused heterocyclic compounds known to constitute a pharmacologically interesting scaffold . Members of this chemical family have been extensively studied and shown to exhibit a broad spectrum of biological activities, including serving as potent protein kinase inhibitors , adenosine antagonists , and benzodiazepine receptor antagonists . The specific structure of this compound, which features a phenylsulfanylethanone substituent, suggests potential for customization and interaction with various biological targets. Researchers value this class of compounds for developing novel therapeutic agents and biochemical probes. The molecular framework is characterized by a fused system of six- and five-membered rings, which often results in a largely planar structure, a feature that can influence its binding to biological macromolecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C18H14N4OS/c1-12-19-17-14-9-5-6-10-15(14)20-18(22(17)21-12)24-11-16(23)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

VTCOACHAHGGJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents such as glacial acetic acid and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including those related to 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone. Quinazoline compounds have been shown to inhibit tyrosine kinase receptors, which are often overexpressed in various cancers such as breast and prostate cancer. These compounds can act as inhibitors of tumor growth and metastasis.

Case Study:
A study evaluated several quinazoline derivatives against HepG2 and MCF-7 cancer cell lines. The derivatives exhibited IC50 values ranging from 10.82 to 31.85 μM , indicating significant cytotoxicity against these cancer cell lines. The study also performed docking studies on thymidylate synthase and dihydrofolate reductase enzymes, which are crucial for DNA synthesis and repair in cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that triazole derivatives possess significant antibacterial and antifungal properties.

Synthesis and Evaluation:
A series of novel triazoloquinazoline derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that several compounds exhibited potent activity against a range of bacterial strains, indicating that modifications to the triazole ring can enhance antimicrobial properties .

Central Nervous System Activity

Another area of interest is the central nervous system (CNS) activity of triazole derivatives. Compounds with a triazole scaffold have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases.

Pharmacological Significance:
Triazole compounds have shown promise in preclinical models for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress . This suggests that this compound may have therapeutic implications in CNS disorders.

Other Therapeutic Applications

The versatility of the quinazoline scaffold allows for modifications that can lead to diverse pharmacological activities:

  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways.
  • Antiviral Activity: Certain quinazoline derivatives have been tested for antiviral activity against various viruses, showing potential as antiviral agents.

Summary Table of Applications

ApplicationDescriptionReferences
Antitumor ActivityInhibits tyrosine kinase receptors; cytotoxicity against cancer cell lines ,
Antimicrobial ActivityEffective against bacterial strains; significant antimicrobial properties ,
CNS ActivityPotential neuroprotective effects; modulation of neurotransmitter systems
Other TherapeuticsAnti-inflammatory and antiviral activities ,

Mechanism of Action

The mechanism of action of 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and interact with biomolecular targets, such as adenosine and benzodiazepine receptors . These interactions can lead to various biological effects, including antimicrobial and antitumor activities .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight Key Substituents Predicted logP* Reference
Target Compound ~383.5 SMe, phenylethanone ~3.2 -
Compound 486.97 Chlorophenyl, quinolinyloxy ~4.1
Compound 456.5 Dimethoxy, phenyl ~2.8
MRE 3008F20 () ~490 Furyl, pyrimidine ~3.5

*Estimated using fragment-based methods.

Biological Activity

The compound 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C15H17N5OS
  • IUPAC Name: this compound

This compound features a triazole ring fused with a quinazoline moiety, which is significant for its biological properties.

Antihypertensive Effects

Research has shown that derivatives of triazoloquinazolines exhibit antihypertensive properties. A study evaluated a series of 1,2,4-triazolo[1,5-a]quinazolines and found that some compounds significantly reduced heart rate and blood pressure in animal models. The mechanism appears to involve adrenoblocking effects and modulation of cardiac function .

Cytotoxicity and Anticancer Activity

The compound's derivatives have also been tested for cytotoxic activity against various cancer cell lines. For instance, compounds derived from triazoloquinazolines have shown significant cytotoxicity against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these activities ranged from 2.44 to 9.43 μM . The presence of the triazole moiety seems to enhance the binding affinity to DNA, contributing to its anticancer properties.

Study on Antihypertensive Activity

A comprehensive study synthesized several triazoloquinazoline derivatives and assessed their antihypertensive activity using the tail cuff method in rats. The results indicated that specific derivatives completely abolished tachycardia induced by parent compounds, suggesting potential as adrenoblockers .

Cytotoxicity Evaluation

In another study focusing on cytotoxicity against cancer cell lines, various derivatives were tested for their antiproliferative effects. The findings highlighted that certain substitutions on the quinazoline structure significantly impacted the biological activity. For example:

CompoundIC50 (HepG2)IC50 (HCT-116)
Compound 166.29 μM2.44 μM
Compound 178.42 μM7.03 μM
Doxorubicin3.80 μM1.87 μM

These results indicate that modifications in the molecular structure can lead to enhanced cytotoxic activity .

The biological activities of this compound are attributed to several mechanisms:

  • DNA Intercalation: The triazole moiety allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition: Some derivatives act as inhibitors of topoisomerase II, an enzyme critical for DNA unwinding during replication .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone?

  • Methodology : The compound can be synthesized via cyclocondensation of 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol under triethylamine catalysis, followed by oxidation with hydrogen peroxide in glacial acetic acid to introduce the sulfanyl group . Alternative routes involve reacting α,β-unsaturated ketones with hydrazine hydrate under reflux conditions in acetic acid, yielding triazoloquinazoline intermediates .
  • Key Considerations : Optimize reaction time (4–24 hours) and solvent choice (acetic acid vs. propanol-2) to improve yield. Recrystallization from ethanol or methanol enhances purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology : Use a combination of:

  • LC-MS : To confirm molecular weight (e.g., m/z = 321 [M+1] for related triazoloquinazolines) .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR patterns to verify substituent positions. For example, aromatic protons in triazoloquinazolines resonate at δ 7.1–8.1 ppm, while methyl groups appear at δ 2.0–3.0 ppm .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Keep in dry, ventilated areas away from heat/ignition sources and moisture to prevent decomposition .
  • Personal Protection : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the sulfanyl group at position 5 influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) :

  • The sulfanyl group enhances electron density at the triazoloquinazoline core, improving binding to enzymatic targets (e.g., PDE1 inhibitors in neurological disorders) .
  • Data : Methylsulfanyl derivatives exhibit antibacterial activity against S. aureus (MIC = 12.5 µg/ml) . Oxidation to sulfonyl groups reduces potency, highlighting the critical role of sulfur oxidation state .

Q. What experimental strategies resolve contradictions in reported reaction yields for triazoloquinazoline derivatives?

  • Analysis :

  • Contradiction Source : Yields vary due to solvent choice (e.g., 40.9% in propanol-2 vs. 60% in acetic acid) and nitrogen atmosphere use .
  • Resolution : Conduct controlled experiments with standardized conditions (e.g., 10 mmol substrate, 2-hour reflux, inert atmosphere) to isolate variables. Use TLC or HPLC to monitor reaction progress .

Q. How can tautomeric transformations of the triazoloquinazoline core affect its reactivity and bioactivity?

  • Methodology :

  • Study tautomerism via UV spectrometry by monitoring absorbance shifts (e.g., λmax at 270–310 nm) under varying pH .
  • Key Finding : Thione-thiol tautomerism in 5-thio-substituted derivatives influences nucleophilic substitution reactions (e.g., methylation at sulfur vs. nitrogen) .

Q. What are the optimal protocols for evaluating this compound’s antimicrobial activity?

  • Experimental Design :

  • MIC/MBC Testing : Use broth microdilution assays against Gram-positive bacteria (S. aureus, E. faecalis) and fungal strains. Prepare serial dilutions (0.5–128 µg/ml) in Mueller-Hinton broth .
  • Resistance Profiling : Test against methicillin-resistant S. aureus (MRSA) to assess cross-resistance .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Approach :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to PDE1 or adenosine receptors. Validate with experimental IC50 values .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfanyl group, planar triazoloquinazoline core) for target engagement .

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